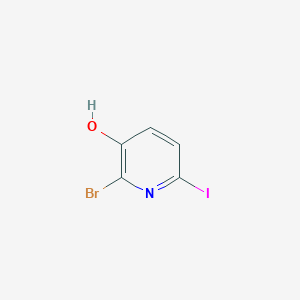

2-Bromo-6-iodopyridin-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-6-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrINO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUADFAYJOJQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450615 | |

| Record name | 2-Bromo-6-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129611-32-1 | |

| Record name | 2-Bromo-6-iodo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129611-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-iodopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 129611-32-1

This technical guide provides a comprehensive overview of 2-Bromo-6-iodopyridin-3-ol, a halogenated pyridinol derivative. Due to the limited publicly available experimental data for this specific compound, this guide leverages information on structurally related compounds and general principles of medicinal chemistry to offer insights into its potential properties, synthesis, and biological applications.

Chemical and Physical Properties

This compound is a polysubstituted pyridine ring containing a bromine atom, an iodine atom, and a hydroxyl group. These functional groups are anticipated to significantly influence its reactivity and biological profile. Key identifying information is summarized in the table below.

| Property | Value |

| CAS Number | 129611-32-1[1][2] |

| Molecular Formula | C5H3BrINO[1] |

| Molecular Weight | 299.89 g/mol [1] |

| Synonyms | 2-Bromo-3-hydroxy-6-iodopyridine, 2-Bromo-6-iodo-3-pyridinol[2] |

| Appearance | White to Brown powder or crystal |

| Purity | Typically available at >95% or ≥98% |

Potential Synthesis

While a specific, validated experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a plausible synthetic route can be conceptualized based on established methods for the preparation of halogenated pyridinols. A potential pathway could involve the following key steps:

Caption: A conceptual workflow for the synthesis of this compound.

A more detailed, though speculative, protocol based on the synthesis of a related compound, 5-bromo-3-iodo-pyridin-2-ol, could be adapted.[3] This would likely involve the protection of the hydroxyl group, followed by sequential halogenation reactions. The choice of halogenating agents and reaction conditions would be critical to control the regioselectivity of the substitutions.

Reactivity and Use in Organic Synthesis

The presence of two different halogen atoms (bromine and iodine) at positions 2 and 6, along with a hydroxyl group at position 3, makes this compound a potentially versatile building block in organic synthesis. The differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions could allow for selective functionalization at either position. This is a common strategy in the synthesis of complex substituted pyridines.[4]

The pyridine core is a "privileged scaffold" in medicinal chemistry, and this compound could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications.[5][6]

Potential Biological Activity (Inferred)

There is currently no publicly available information on the biological activity of this compound. However, the broader class of halogenated pyridin-3-ol derivatives has been investigated for various biological activities.[5] Therefore, it is plausible that derivatives of this compound could exhibit similar properties.

Anticancer Activity: Numerous pyridine derivatives have demonstrated potential as anticancer agents. The presence and position of halogen atoms can significantly influence their cytotoxic and antiproliferative effects.[5]

Antimicrobial Activity: Halogenated pyridines have also been explored for their antibacterial and antifungal properties. The introduction of halogens can enhance the antimicrobial potency of the parent compound.[5]

Experimental Protocols for Biological Evaluation (Hypothetical)

Should researchers wish to investigate the biological potential of this compound or its derivatives, the following standard experimental protocols could be employed.

In Vitro Anticancer Activity Assessment: MTT Assay

A common method to evaluate the in vitro anticancer activity of novel compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Caption: A generalized workflow for the MTT assay to screen for anticancer activity.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 129611-32-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. Page loading... [guidechem.com]

- 4. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

2-Bromo-6-iodopyridin-3-ol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-6-iodopyridin-3-ol, a halogenated pyridinol derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data in publicly accessible literature, this document combines information from chemical suppliers with theoretical predictions and extrapolated data from analogous compounds. Researchers are strongly encouraged to perform their own experimental validation for any specific application.

Chemical Identity and Physical Properties

This compound is a substituted pyridine ring featuring a bromine atom at the 2-position, an iodine atom at the 6-position, and a hydroxyl group at the 3-position. This trifunctional substitution pattern makes it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrINO | [1] |

| Molecular Weight | 299.89 g/mol | [1] |

| CAS Number | 129611-32-1 | [1] |

| Appearance | White to brown powder or crystals | |

| Melting Point | 163 °C | |

| Boiling Point | Not experimentally determined. | |

| Purity | ≥ 98% | [1] |

| Synonyms | 2-Bromo-3-hydroxy-6-iodopyridine, 2-Bromo-6-iodo-3-pyridinol |

Spectroscopic Data

Expected Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the pyridine ring. The carbons attached to the halogens and the hydroxyl group will show characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-Br and C-I stretching vibrations would be observed at lower frequencies.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (¹²⁷I) will result in a characteristic isotopic distribution for the molecular ion and bromine-containing fragments.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not documented in the searched literature. However, a plausible synthetic route can be devised based on the synthesis of the closely related compound, 5-Bromo-3-iodo-pyridin-2-ol, and general methods for the halogenation of pyridinols.[2]

Proposed Synthetic Workflow:

The synthesis could potentially proceed through a multi-step sequence starting from a suitable pyridin-3-ol precursor. This would likely involve sequential halogenation steps.

Caption: Proposed general synthetic workflow for this compound.

Methodology for a Key Synthetic Step (Adapted from a related synthesis):

Step 1: Bromination of Pyridin-3-ol (Hypothetical)

A solution of pyridin-3-ol in a suitable solvent (e.g., acetic acid or a buffered aqueous solution) would be treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine water, to introduce the bromine atom at the 2-position. The reaction conditions (temperature, reaction time) would need to be optimized to achieve selective monobromination.

Step 2: Iodination of 2-Bromopyridin-3-ol (Hypothetical)

The resulting 2-bromopyridin-3-ol would then be subjected to iodination. This could be achieved using an iodinating agent like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. The regioselectivity of this step would be crucial to obtain the desired 2-bromo-6-iodo isomer.

Purification:

The final product would likely require purification by techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.

Reactivity and Stability

Reactivity:

The reactivity of this compound is dictated by its three functional groups: the hydroxyl group and the two different halogen atoms on the pyridine ring.

-

Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation, O-acylation, and etherification. It also activates the pyridine ring towards electrophilic substitution, although the presence of two deactivating halogen atoms will moderate this effect.

-

Halogen Atoms: The carbon-halogen bonds provide sites for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in such reactions, allowing for selective functionalization.[3] The presence of both bromine and iodine allows for sequential and site-selective introduction of different substituents.

Stability and Storage:

This compound should be stored in a cool, dry place, away from light and under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a refrigerator.

Potential Biological Activity and Applications in Drug Development

While no specific biological activity has been reported for this compound, the substituted pyridinol scaffold is a common motif in many biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. The presence of halogens can enhance the biological activity of a molecule by increasing its lipophilicity, improving its metabolic stability, and providing sites for specific interactions with biological targets.

Given its structure, this compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ability to selectively functionalize the bromine and iodine positions makes it an attractive starting material for the generation of libraries of compounds for drug discovery screening.

Caption: Role of this compound in drug discovery.

Safety Information

This compound is classified as an irritant. It is reported to cause skin and eye irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. All information is provided "as is" without any representations or warranties, express or implied. Users should independently verify all information and conduct their own risk assessments before using this chemical.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible synthetic pathway for 2-Bromo-6-iodopyridin-3-ol, a halogenated pyridine derivative with potential applications in pharmaceutical and materials science research. Due to the limited availability of direct experimental protocols for this specific compound, this guide presents a proposed multi-step synthesis based on established and well-documented reactions for analogous structures. The provided experimental protocols are adapted from similar syntheses and should be considered as a starting point for optimization in a laboratory setting.

Proposed Synthetic Pathway

The most plausible and efficient synthetic route to this compound commences with the commercially available 2-amino-6-bromopyridine. The synthesis involves a two-step process:

-

Electrophilic Iodination: Introduction of an iodine atom at the C3 position of the pyridine ring.

-

Sandmeyer Reaction: Conversion of the amino group at the C2 position to a hydroxyl group via diazotization followed by hydrolysis.

This pathway is advantageous as it utilizes a readily available starting material and employs well-understood, high-yielding reaction types.

Experimental Protocols

The following sections detail the proposed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Amino-6-bromo-3-iodopyridine

This procedure is adapted from the iodination of similar aminopyridine derivatives.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-6-bromopyridine | 173.01 | 10.0 g | 57.8 |

| N-Iodosuccinimide (NIS) | 224.98 | 14.2 g | 63.6 |

| Acetonitrile (CH₃CN) | 41.05 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-bromopyridine (10.0 g, 57.8 mmol) in acetonitrile (200 mL).

-

To this solution, add N-Iodosuccinimide (NIS) (14.2 g, 63.6 mmol) in one portion at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (250 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 100 mL) to remove any unreacted iodine, followed by brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: Hexane:Ethyl Acetate gradient) to afford 2-amino-6-bromo-3-iodopyridine.

Expected Yield: Based on analogous reactions, a yield of 70-85% can be anticipated.

Step 2: Synthesis of this compound

This procedure is a modified Sandmeyer reaction for the conversion of an amino group to a hydroxyl group.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-6-bromo-3-iodopyridine | 298.89 | 10.0 g | 33.5 |

| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 50 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 2.55 g | 36.9 |

| Water (H₂O) | 18.02 | 200 mL | - |

| Copper(I) Oxide (Cu₂O) | 143.09 | 0.5 g | 3.5 |

Procedure:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (50 mL). Cool the flask in an ice-salt bath to 0-5°C.

-

Slowly add 2-amino-6-bromo-3-iodopyridine (10.0 g, 33.5 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir the mixture until all the solid has dissolved.

-

In a separate beaker, dissolve sodium nitrite (2.55 g, 36.9 mmol) in cold water (20 mL).

-

Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the temperature between 0-5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate 1 L beaker, prepare a solution of copper(I) oxide (0.5 g, 3.5 mmol) in water (200 mL) and heat it to 80-90°C.

-

Carefully and slowly add the cold diazonium salt solution to the hot copper(I) oxide solution. Vigorous nitrogen gas evolution will occur.

-

After the addition is complete, heat the reaction mixture at 90-100°C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 150 mL).

-

Wash the combined organic layers with water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: Hexane:Ethyl Acetate gradient) to obtain this compound.

Expected Yield: Yields for similar Sandmeyer reactions typically range from 50-70%.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis.

| Step | Starting Material | Reagents | Product | Theoretical Yield (g) | Expected Yield Range (%) |

| 1 | 2-Amino-6-bromopyridine | N-Iodosuccinimide | 2-Amino-6-bromo-3-iodopyridine | 17.27 | 70 - 85 |

| 2 | 2-Amino-6-bromo-3-iodopyridine | Sodium Nitrite, Copper(I) Oxide | This compound | 10.01 | 50 - 70 |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.

Caption: Proposed synthesis pathway for this compound.

Caption: Detailed experimental workflow for the synthesis.

Spectroscopic Data for 2-Bromo-6-iodopyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-6-iodopyridin-3-ol. Due to the limited availability of experimentally derived spectra in public databases, this guide combines theoretical predictions based on established spectroscopic principles with data from analogous compounds to offer a robust analytical profile. This document is intended to support research and development activities by providing key spectroscopic data, detailed experimental protocols, and a logical workflow for spectral analysis.

Chemical Identity

| Property | Value |

| Compound Name | This compound |

| Synonyms | 2-Bromo-3-hydroxy-6-iodopyridine, 2-Bromo-6-iodo-3-pyridinol |

| CAS Number | 129611-32-1[1] |

| Molecular Formula | C₅H₃BrINO[1] |

| Molecular Weight | 299.89 g/mol [1] |

| Chemical Structure |  |

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.0 - 11.0 | Singlet (broad) | 1H | OH |

| ~ 7.5 - 7.7 | Doublet | 1H | H-4 |

| ~ 7.2 - 7.4 | Doublet | 1H | H-5 |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-3 |

| ~ 140 - 145 | C-6 |

| ~ 130 - 135 | C-5 |

| ~ 125 - 130 | C-4 |

| ~ 110 - 115 | C-2 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on substituent effects on the pyridine ring.

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 299/301 | ~100 / ~98 | [M]⁺ (presence of Br and I isotopes) |

| 220/222 | Variable | [M - Br]⁺ |

| 172 | Variable | [M - I]⁺ |

| 144 | Variable | [M - Br - CO]⁺ |

| 93 | Variable | [C₅H₄NO]⁺ |

Note: The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I).

Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (phenolic) |

| ~ 3100 | Medium | C-H stretch (aromatic) |

| ~ 1600 | Strong | C=C stretch (aromatic ring) |

| ~ 1450 | Medium | C=N stretch (aromatic ring) |

| ~ 1200 | Strong | C-O stretch (phenolic) |

| 800 - 600 | Strong | C-Br and C-I stretches |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm).

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe or dissolve it in a volatile solvent for injection.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-400).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic patterns to confirm the presence of bromine and iodine.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Bromo-6-iodopyridin-3-ol, a halogenated pyridinol derivative of interest in medicinal chemistry and materials science. Due to the absence of a directly published, step-by-step synthesis in the available scientific literature, this document outlines a rational, multi-step approach starting from the commercially available precursor, 2,6-dibromopyridine. The experimental protocols provided are adapted from established and reliable procedures for analogous transformations on similar substrates.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in four main stages, beginning with the functionalization of 2,6-dibromopyridine. This proposed route is designed to control the regioselective introduction of the hydroxyl and iodo groups.

The overall synthetic workflow is depicted below:

Figure 1: Proposed synthetic workflow for this compound.

Data Presentation

The following table summarizes the proposed reaction steps, reagents, and expected outcomes for the synthesis of this compound. Yields are estimated based on analogous reactions reported in the literature.

| Step | Reaction | Starting Material | Key Reagents | Product | Estimated Yield (%) |

| 1 | Nitration | 2,6-Dibromopyridine | Fuming HNO₃, H₂SO₄ | 2,6-Dibromo-3-nitropyridine | 70-80 |

| 2 | Reduction | 2,6-Dibromo-3-nitropyridine | Iron powder, HCl | 3-Amino-2,6-dibromopyridine | 80-90 |

| 3 | Diazotization & Hydroxylation | 3-Amino-2,6-dibromopyridine | NaNO₂, H₂SO₄, H₂O | 2,6-Dibromopyridin-3-ol | 60-70 |

| 4 | Selective Iodination | 2,6-Dibromopyridin-3-ol | n-BuLi, I₂ | This compound | 50-60 |

Experimental Protocols

Disclaimer: The following protocols are adapted from literature procedures for similar compounds and have not been optimized for the specific synthesis of this compound. Appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 2,6-Dibromo-3-nitropyridine

This procedure is adapted from the nitration of 2,6-dichloropyridine. The electron-withdrawing nature of the two bromine atoms deactivates the pyridine ring but directs the electrophilic nitration to the 3-position.

Materials:

-

2,6-Dibromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Deionized water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,6-dibromopyridine (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (5-10 volumes) while maintaining the temperature below 10 °C.

-

Once the addition is complete and the starting material is fully dissolved, add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition of nitric acid, slowly allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2,6-dibromo-3-nitropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3-Amino-2,6-dibromopyridine

This protocol for the reduction of the nitro group is based on the use of iron in an acidic medium, a method known to be effective for the reduction of nitroarenes in the presence of halogen substituents.[1]

Materials:

-

2,6-Dibromo-3-nitropyridine

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium Hydroxide (NaOH) solution (1 M)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dibromo-3-nitropyridine (1.0 eq), iron powder (3.0-5.0 eq), and a mixture of ethanol and water (e.g., 5:1 v/v).

-

Heat the mixture to reflux and then add concentrated hydrochloric acid (0.2-0.5 eq) dropwise.

-

Continue to heat at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with 1 M sodium hydroxide solution until the pH is basic (pH 8-9).

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 3-amino-2,6-dibromopyridine.

-

The product can be further purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of 2,6-Dibromopyridin-3-ol

The conversion of the amino group to a hydroxyl group is achieved via a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Materials:

-

3-Amino-2,6-dibromopyridine

-

Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Water

-

Ice

-

Ethyl Acetate (EtOAc)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-amino-2,6-dibromopyridine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 10-20% v/v) in a beaker, cooling in an ice-salt bath to maintain the temperature between 0 and 5 °C.

-

In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the stirred solution of the aminopyridine, keeping the temperature strictly below 5 °C.

-

Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure the formation of the diazonium salt.

-

Slowly heat the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases (typically 1-2 hours). This step hydrolyzes the diazonium salt.

-

Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2,6-dibromopyridin-3-ol by column chromatography on silica gel.

Step 4: Synthesis of this compound

This final step involves a selective lithium-halogen exchange at the 6-position, followed by quenching with iodine. The regioselectivity of the lithium-halogen exchange is anticipated to favor the 6-position due to the electronic effects of the adjacent nitrogen and the hydroxyl group, though this would need experimental verification. The hydroxyl group will also be deprotonated by n-BuLi, so at least two equivalents of the organolithium reagent are required.

Materials:

-

2,6-Dibromopyridin-3-ol

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Iodine (I₂)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,6-dibromopyridin-3-ol (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.1 eq) dropwise, maintaining the temperature at -78 °C. The first equivalent will deprotonate the hydroxyl group, and the second will perform the halogen-lithium exchange.

-

Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

-

Add the solution of iodine dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

References

A Technical Guide to the Reactivity of Dihalogenated Pyridinols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihalogenated pyridinols are pivotal building blocks in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science. Their unique electronic structure, characterized by an electron-deficient aromatic core, a hydroxyl group, and two halogen substituents, imparts a versatile and often highly regioselective reactivity profile. This guide provides an in-depth analysis of the core reactivity principles of dihalogenated pyridinols, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to equip researchers and drug development professionals with the practical knowledge required to effectively utilize these valuable synthons.

Introduction: The Strategic Importance of Dihalogenated Pyridinols

Pyridinol and its fused derivative, the pyridone scaffold, are considered "privileged structures" in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Their ability to engage in specific hydrogen bonding interactions and serve as bioisosteres for other functional groups makes them highly valuable.[3] The introduction of two halogen atoms onto the pyridinol core provides synthetic handles for diversification, allowing for the systematic exploration of chemical space in drug discovery programs.

The reactivity of these halogens is dictated by their position on the ring, the nature of the halogen itself (I > Br > Cl), and the reaction conditions employed.[4][5] This guide will explore the key transformations that leverage this reactivity, enabling the construction of complex molecular architectures.

Core Reactivity Principles

The chemistry of dihalogenated pyridinols is governed by the interplay of several electronic factors:

-

Electron-Deficient Ring: The nitrogen atom in the pyridine ring withdraws electron density, making the ring susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[6]

-

Halogen Substituents: Halogens act as leaving groups in both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Their reactivity is inversely proportional to the carbon-halogen bond strength, following the general trend: C-I > C-Br >> C-Cl.[5]

-

Hydroxyl Group: The pyridinol exists in equilibrium with its pyridone tautomer. The position of this equilibrium and the acidity of the hydroxyl proton can influence reactivity and solubility.

In palladium-catalyzed cross-coupling reactions, the regioselectivity is well-established. Halides at the α-position (C2 or C6) to the nitrogen are typically more reactive than those at more distant positions.[7] This is attributed to the increased positive charge at the α-carbon, making it more susceptible to oxidative addition by the Pd(0) catalyst.[7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Dihalogenated pyridinols are excellent substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organohalide with an organoboron compound. It is widely used to append aryl, heteroaryl, or alkyl groups to the pyridinol core.[8][9]

General Reaction Scheme:

The reaction's success hinges on the appropriate choice of catalyst, base, and solvent. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], while bases like sodium carbonate or potassium carbonate are frequently used.[10][11]

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Dihalogenated Pyridinol Derivative | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Dichloro-6-phenylpyrido[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 110 | 83 | [10][11] |

| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol | 110 | 83 | [10] |

| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | (IPr)Pd(allyl)Cl | NaOtBu | Dioxane | 80 | 95 |[8][12] |

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4,6-Trichloropyrido[2,3-d]pyrimidine [10][13]

-

Setup: To an argon-degassed solution of 2,4,6-trichloropyrido[2,3-d]pyrimidine (0.5 mmol) in toluene (6 mL), add the desired arylboronic acid (1.05 equiv).

-

Reagent Addition: Add potassium carbonate (1.5 equiv) and Pd(PPh₃)₄ (0.05 equiv) to the mixture.

-

Reaction: Stir the reaction mixture at 110°C for the required time, monitoring by TLC.

-

Workup: After the reaction is complete, add 10 mL of water and extract with dichloromethane (3 x 10 mL).

-

Purification: Combine the organic layers, dry over magnesium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[14][15] This reaction has revolutionized medicinal chemistry, providing access to a vast array of compounds that were previously difficult to synthesize.[14]

General Reaction Scheme:

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine. [13]The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [6][16] Mechanism and Regioselectivity:

Nucleophilic attack on a dihalogenated pyridinol is highly regioselective, favoring the C2 and C4 positions. [6]This is because the negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. [6]Attack at the C3 position does not allow for this stabilization, making it a much slower process. [16] Table 3: Examples of Nucleophilic Aromatic Substitution Reactions

| Substrate | Nucleophile | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2,4,6-Tribromopyridine | Ammonia | Water | Heat | 4-Amino-2,6-dibromopyridine | [17] |

| 2,4,6-Tribromopyridine | Ammonia | Butanol | Heat | 2-Amino-4,6-dibromopyridine | [17] |

| 2,3-Dichloroquinoxaline | (S)-amine | N/A | N/A | Monosubstituted product | [18] |

| 2,6-Dibromopyridine | Dilute alkali | Water | Room Temp | 1-Methyl-6-bromo-2-pyridone* | [19][20] |

*After methylation

Experimental Protocol: Amination of 2,4,6-Tribromopyridine [17]

-

Setup: A solution of 2,4,6-tribromopyridine in the chosen solvent (e.g., water or butanol) is prepared in a sealed reaction vessel.

-

Reagent Addition: A dilute solution of ammonia in the same solvent is added.

-

Reaction: The mixture is heated to the required temperature and maintained for several hours. The progress of the reaction is monitored by chromatography.

-

Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

Purification: The residue is purified by crystallization or column chromatography to isolate the aminodibromopyridine isomers.

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Synthesis of Dihalogenated Pyridinols

The preparation of dihalogenated pyridinols can be challenging. Direct electrophilic halogenation of the pyridine ring is often difficult due to its electron-deficient nature and typically requires harsh conditions, which can lead to mixtures of products. [21][22] More modern and regioselective methods have been developed. One notable strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. [21][23]This approach temporarily transforms the electron-deficient pyridine into a more reactive, electron-rich azatriene that readily undergoes electrophilic halogenation. [23] Table 4: Selected Methods for Pyridine Halogenation

| Method | Halogenating Agent | Key Features | Typical Yields | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Br₂ / Fuming H₂SO₄ | Harsh conditions, 3-selective | Moderate | [24] |

| Zincke Imine Intermediate | NIS, NBS, NCS | Mild conditions, highly 3-selective | 73-83% | [21][23] |

| Phosphonium Salt Displacement | LiCl, LiBr | 4-selective, broad scope | 51-95% | [24][25] |

| Palladium-Catalyzed C-H Halogenation | NXS | Pyridyl-directed, ortho-selective | 56-81% | [26]|

Caption: A workflow for 3-selective halogenation of pyridines via a Zincke imine.

Applications in Drug Discovery and Development

The functionalized pyridinols synthesized through these methods are invaluable in drug discovery. They serve as key intermediates for building complex molecules with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. [1][27]The ability to selectively introduce different substituents at specific positions allows for the fine-tuning of a molecule's structure-activity relationship (SAR), optimizing its potency, selectivity, and pharmacokinetic properties.

For example, a dihalogenated pyridinol can be used as a scaffold. One halogen can be displaced via a Suzuki-Miyaura coupling to introduce a key pharmacophore, while the second halogen can be functionalized through a Buchwald-Hartwig amination to modulate solubility or target engagement.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 11. researchgate.net [researchgate.net]

- 12. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. The reactivity of the bromine atoms in brominated pyridines; the formation of 1‐methyl‐6‐bromo‐2‐pyridone from 1‐methyl‐2.6‐dibromopyridinium salts | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. chemrxiv.org [chemrxiv.org]

- 22. youtube.com [youtube.com]

- 23. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemrxiv.org [chemrxiv.org]

- 26. C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Semantic Scholar [semanticscholar.org]

The Pivotal Role of Halogenated Pyridines in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Its unique electronic properties, hydrogen bonding capability, and synthetic tractability make it a privileged structure in drug design.[2] The strategic introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the pyridine ring can dramatically enhance the pharmacological profile of a molecule. This technical guide provides a comprehensive overview of the applications of halogenated pyridines in medicinal chemistry, detailing their synthesis, biological activities, and the underlying mechanisms of action.

The Impact of Halogenation on Pharmacological Properties

Halogenation is a powerful tool in the medicinal chemist's arsenal to fine-tune the properties of a drug candidate. The introduction of halogens can influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.

-

Fluorine: Often considered a "superstar" in medicinal chemistry, fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[3][4] It can also enhance binding affinity to target proteins and modulate the pKa of nearby functional groups.[5]

-

Chlorine and Bromine: These halogens are larger and more lipophilic than fluorine. They can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can significantly increase binding affinity and selectivity.[6]

-

Iodine: As the largest and most polarizable of the common halogens, iodine is a strong halogen bond donor, making it particularly useful for enhancing protein-ligand interactions.[6]

Therapeutic Applications and Quantitative Data

Halogenated pyridines are integral components of drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The following tables summarize the quantitative biological data for a selection of halogenated pyridine-containing compounds.

Anticancer Agents

Halogenated pyridines are prominent in the development of kinase inhibitors and other anticancer drugs. They often form key interactions within the ATP-binding pocket of kinases or other enzyme active sites.

| Compound Class/Name | Halogen | Target | Cell Line | IC50/Ki/EC50 | Reference |

| Pyridine-Based Kinase Inhibitors | |||||

| Pyridinib-A (Hypothetical) | - | EGFR WT | A431 | 55 nM | [7] |

| Pyridinib-B (Hypothetical) | - | EGFR WT | A431 | 8 nM | [7] |

| Pyridinib-B (Hypothetical) | - | EGFR T790M | H1975 | 25 nM | [7] |

| Furo[3,2-b]pyridin-3-ol Derivative | - | CLK1 | - | 15 nM | [8] |

| Furo[3,2-b]pyridin-3-ol Derivative | - | CLK2 | - | 25 nM | [8] |

| Furo[3,2-b]pyridin-3-ol Derivative | - | CLK4 | - | 10 nM | [8] |

| Pyridine-urea 8e | - | VEGFR-2 | - | 3.93 µM | [9] |

| Pyridine-urea 8n | - | VEGFR-2 | - | 5.0 µM | [9] |

| PIM-1 Kinase Inhibitors | |||||

| Compound 12 | - | PIM-1 | MCF-7 | 14.3 nM | [10] |

| Sorafenib Analogues | |||||

| Sorafenib | Cl, F | Multi-kinase | HepG2 | 5.20 µM | [11] |

| Ru4S (Sorafenib-Ruthenium Complex) | Cl, F | Multi-kinase | Caco-2 | 2.47 µM | [11] |

| Other Antiproliferative Pyridine Derivatives | |||||

| Derivative 20 | - | - | HepG2 | 0.91 µM | [6] |

| Derivative 31 | - | - | A549 | 1.30 µM | [6] |

| Derivative 19 | OH | - | HepG2 | 4.75 µM | [12] |

| Derivative 24 | F | - | HepG2 | 24.89 µM | [12] |

| Derivative 22 | Cl | - | HepG2 | 5.83 µM | [6] |

| Derivative 23 | Br | - | HepG2 | 7.77 µM | [6] |

Antimicrobial and Antiviral Agents

The unique properties of halogenated pyridines also lend themselves to the development of novel antimicrobial and antiviral drugs.

| Compound Class/Name | Halogen | Organism/Virus | MIC/EC50 | Reference |

| Antibacterial Agents | ||||

| 2,4-dichloro-5-fluoropyrimidine | Cl, F | Staphylococcus aureus | 50 µg/mL | [13] |

| 5-bromo-2,4-dichloropyrrolopyrimidine | Br, Cl | Staphylococcus aureus | 50 µg/mL | [13] |

| 2,4-dichloro-5-iodopyrrolopyrimidine | I, Cl | Staphylococcus aureus | 100 µg/mL | [13] |

| Halogenated Pyrrolopyrimidine (Bromo derivative) | Br | Staphylococcus aureus | 8 mg/L | [1][14] |

| Halogenated Pyrrolopyrimidine (Iodo derivative) | I | Staphylococcus aureus | 8 mg/L | [1][14] |

| Alkyl Pyridinol (EA-02-009) | Br | S. aureus / MRSA | 0.5–1 µg/mL | [15] |

| Antiviral Agents | ||||

| Fluorinated Acyclo-nucleoside (Compound 30) | F | HIV | 44 µM | [16] |

| Fluorinated Acyclo-nucleoside (Compound 32) | F | HIV | 31 µM | [16] |

| Fluorinated Arabinofuranoside (1a) | F | HIV-1 | 0.09 µM | [17] |

| Fluorinated Arabinofuranoside (1b) | F | HIV-1 | 0.083 µM | [17] |

| Fluorinated Arabinofuranoside (1e) | F | HIV-1 | 0.08 µM | [17] |

| Fluorinated Pyrrole Hybrid (8) | F | HIV-1 | 36.9 µM | [17] |

| Fluorinated Pyrrole Hybrid (9) | F | HIV-1 | 44.5 µM | [17] |

| Fluorinated Indole-carboxamide (19a-e) | F | HIV-1 | 2.0–4.6 nM | [17] |

| Benzothiazolyl-pyridine Hybrid (8h) | F | SARS-CoV-2 | 3.669 µM | [18] |

| Pyridine Triazole (227) | - | SARS-CoV-2 3CLpro | ~2.2 µM | [19] |

Key Signaling Pathways and Mechanisms of Action

Halogenated pyridines exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Hedgehog Signaling Pathway Inhibition by Vismodegib

Vismodegib is a halogenated pyridine derivative that acts as a first-in-class inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in some cancers, such as basal cell carcinoma. Vismodegib functions by binding to and inhibiting the Smoothened (SMO) receptor, a key component of the Hh pathway. This inhibition prevents the downstream activation of GLI transcription factors, ultimately leading to the suppression of tumor growth.

Caption: Hedgehog signaling pathway and the inhibitory action of Vismodegib.

COX-2 Inhibition by Etoricoxib

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a type of nonsteroidal anti-inflammatory drug (NSAID). It contains a chlorinated pyridine ring. COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, etoricoxib reduces the production of these pro-inflammatory prostaglandins.

Caption: COX-2 signaling pathway and the inhibitory action of Etoricoxib.

Experimental Protocols

The synthesis and biological evaluation of halogenated pyridines involve a variety of standard and specialized laboratory techniques.

General Synthesis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals. This reaction is particularly useful for coupling halogenated pyridines with various boronic acids or esters.

Materials:

-

Halogenated pyridine (e.g., 2-bromopyridine)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., dioxane, toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the halogenated pyridine (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyridine.

Biological Assay: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (serially diluted)

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions, positive controls (no inhibitor), and negative controls (no enzyme).

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add the luminescence detection reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for a short period (e.g., 10 minutes) at room temperature.

-

Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[20]

Cell-Based Assay: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21]

Materials:

-

Cells in culture

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[22]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.[21]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[21]

Experimental and Drug Discovery Workflows

The development of new drugs based on halogenated pyridines follows a structured workflow, from initial discovery to preclinical development.

High-Throughput Screening (HTS) Workflow

HTS is used to rapidly screen large libraries of compounds to identify "hits" with activity against a specific biological target.

Caption: A generalized workflow for a high-throughput screening campaign.

Drug Discovery Workflow: From Hit to Lead

Once hits are identified from HTS, they undergo a "hit-to-lead" process to optimize their properties and identify promising lead compounds for further development.[23]

Caption: A simplified workflow for the hit-to-lead optimization process.

Conclusion

Halogenated pyridines are undeniably a critical structural motif in modern medicinal chemistry. Their versatility allows for the fine-tuning of a wide array of pharmacological properties, leading to the development of highly effective and specific therapeutic agents. A thorough understanding of their synthesis, biological activities, and mechanisms of action, as outlined in this guide, is essential for researchers and scientists working at the forefront of drug discovery and development. The continued exploration of novel halogenated pyridine scaffolds and their applications will undoubtedly lead to the next generation of innovative medicines.

References

- 1. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tarjomefa.com [tarjomefa.com]

- 8. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus [mdpi.com]

- 14. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. researchgate.net [researchgate.net]

A Technical Guide to Substituted Pyridin-3-ols: Synthesis, Biological Activity, and Drug Development Potential

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridin-3-ols represent a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a diverse array of biologically active compounds. Their unique electronic properties and synthetic tractability have made them attractive targets for the development of novel therapeutics. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of substituted pyridin-3-ols, with a focus on their potential applications in drug discovery and development.

Synthesis of Substituted Pyridin-3-ols

The synthesis of the pyridin-3-ol core and its derivatives can be achieved through various strategic approaches, ranging from classical condensation reactions to modern catalytic methods.

Ring-Closing Strategies

One of the most common approaches to constructing the pyridin-3-ol ring is through the cyclization of acyclic precursors.

From Furans: A notable method involves the transformation of furan derivatives. For instance, 2-carbomethoxy-5-isopropylfuran can be converted to 6-isopropyl-3-pyridinol. This transformation typically involves the oxidation of the furan ring to a 1,4-dicarbonyl intermediate, followed by condensation with an ammonia source to form the pyridine ring.

"Anti-Wacker"-Type Cyclization: A modern and efficient method for preparing polysubstituted 3-hydroxypyridines involves a palladium(0)-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. This process is followed by oxidation and elimination to yield the desired 3-hydroxypyridine.

Functionalization of Pre-existing Pyridine Rings

Alternatively, substituted pyridin-3-ols can be synthesized by introducing a hydroxyl group onto a pre-functionalized pyridine ring.

From Halopyridines: A common strategy involves the nucleophilic substitution of a halogen atom on the pyridine ring. For example, 5-halopyridines can be converted to the corresponding 5-substituted pyridin-3-ols.

Biological Activities and Pharmacological Applications

Substituted pyridin-3-ols and their derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the treatment of various diseases.

Anticancer Activity

Numerous studies have highlighted the potential of pyridin-3-ol derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, and colon. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest at the G2/M phase, often mediated through the upregulation of tumor suppressor proteins like p53 and stress-activated protein kinases such as JNK.[1]

Antibacterial Activity

Alkyl-substituted pyridin-3-ols have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The proposed mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane.[2]

Kinase Inhibition

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Substituted pyridin-3-ol derivatives have been investigated as inhibitors of various kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer and other diseases.

Neuronal Activity

Derivatives of 3-hydroxypyridine have also been explored for their activity in the central nervous system. For example, certain analogues have shown binding affinity for nicotinic acetylcholine receptors (nAChRs), suggesting their potential in the treatment of neurological disorders.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected substituted pyridin-3-ol derivatives from the literature.

Table 1: Anticancer Activity of Substituted Pyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | HepG2 (Liver) | 4.5 ± 0.3 | [1] |

| 2 | HepG2 (Liver) | >10 | [1] |

| 9 | MDA-MB-231 (Breast) | 0.96 | [3] |

| 16 | MCF-7 (Breast) | 4.63 | [3] |

| 8e | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | [4] |

| 8n | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | [4] |

Table 2: Antibacterial Activity of Substituted Pyridin-3-ol Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| EA-02-009 | S. aureus ATCC 25923 | 0.5 - 1 | [2] |

| EA-02-009 | MRSA ATCC 33591 | 0.5 - 1 | [2] |

| JC-01-072 | S. aureus strains | 4 - 8 | [2] |

| JC-01-074 | S. aureus strains | 16 | [2] |

| 21b | S. aureus | 2 | [5] |

| 21d | S. aureus | 1 | [5] |

Experimental Protocols

This section provides a detailed methodology for a key synthetic transformation.

Synthesis of 6-isopropyl-3-pyridinol from 2-carbomethoxy-5-isopropylfuran

This protocol is adapted from the transformation of furans into pyridinols.

Step 1: Electrolysis and Amination A solution of 2-carbomethoxy-5-isopropylfuran in methanol is subjected to electrolysis to yield the corresponding 2,5-dimethoxy-2,5-dihydrofuran derivative. This intermediate is then treated with ammonia in methanol, followed by reduction with a suitable reducing agent like lithium aluminum hydride, to afford 2,5-dimethoxy-2-aminomethyl-5-isopropyl-2,5-dihydrofuran.

Step 2: Hydrolysis and Cyclization The dihydrofuran derivative from Step 1 is hydrolyzed under acidic conditions (e.g., aqueous HCl). This unmasks the 1,4-dicarbonyl functionality, which then undergoes spontaneous intramolecular condensation to form the pyridine ring, yielding 6-isopropyl-3-pyridinol.

Signaling Pathways and Logical Relationships

The biological effects of substituted pyridin-3-ols are often mediated through their interaction with specific cellular signaling pathways.

Caption: Anticancer mechanism of certain pyridin-3-ol derivatives.

Caption: Experimental workflow for antibacterial evaluation.

Structure-Activity Relationships (SAR)

The biological activity of substituted pyridin-3-ols is highly dependent on the nature and position of the substituents on the pyridine ring.

-

Anticancer Activity: For some series of anticancer pyridin-3-ol derivatives, the presence of specific substituents, such as dimethoxyphenyl and methylenedioxyphenyl groups, has been shown to be crucial for activity.[1] The substitution pattern on the pyridine ring can significantly influence the IC50 values.

-

Antibacterial Activity: In the case of alkyl pyridinols, the position of the nitrogen atom within the pyridinol ring and the presence of a halogen, such as bromine, can significantly impact the minimum inhibitory concentration (MIC) against bacterial strains.[2] The length and nature of the alkyl chain also play a role in the antibacterial potency.

Conclusion

Substituted pyridin-3-ols continue to be a rich source of inspiration for the design and development of new therapeutic agents. Their synthetic accessibility, coupled with their diverse and potent biological activities, ensures that this scaffold will remain a key area of focus for medicinal chemists and drug discovery scientists. Further exploration of the structure-activity relationships and the elucidation of the precise molecular targets and signaling pathways will undoubtedly lead to the discovery of novel and effective drugs for a range of human diseases.

References

- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-6-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 2-Bromo-6-iodopyridin-3-ol based on available data for this compound and structurally similar chemicals. Due to the limited publicly available experimental data for this specific compound, researchers must exercise extreme caution and perform their own risk assessments prior to use. This guide is intended for informational purposes and should be supplemented with institutional safety protocols and a thorough review of the most current Safety Data Sheet (SDS) from the supplier.

Chemical and Physical Properties

This compound is a halogenated pyridinol derivative. Its structure, containing bromine, iodine, and a hydroxyl group on a pyridine ring, suggests its potential as a versatile building block in medicinal chemistry and organic synthesis.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃BrINO | [1][2] |

| Molecular Weight | 299.89 g/mol | [1][2] |

| CAS Number | 129611-32-1 | [1] |

| Appearance | White to Brown powder/crystal | |

| Purity | Typically >95.0% to ≥98% | [1][2] |

| Synonyms | 2-Bromo-3-hydroxy-6-iodopyridine, 2-Bromo-6-iodo-3-pyridinol | [2] |

Hazard Identification and Classification

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Hazard Statement | Source (based on analogous compounds) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [3][4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [3][4][5] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [3][4][5] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | [3][4][5] |

Hazard Pictograms (Anticipated):

Signal Word (Anticipated): Warning or Danger

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls

-

Fume Hood: All handling of solid and solutions of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

-

Hand Protection: Chemically resistant gloves such as nitrile or neoprene should be worn.[6] Breakthrough times should be considered for prolonged handling.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[6]

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1]

General Handling Protocol

-

Preparation: Before starting work, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for handling the compound.

-

Weighing: Weigh the solid compound in the fume hood. Use a draft shield if necessary to prevent the powder from becoming airborne.

-

Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

-

Reactions: Conduct all reactions in a closed or contained system within the fume hood.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[5]

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Bromo-6-iodopyridine | C5H3BrIN | CID 11312130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(6-Bromo-3-pyridyl)-2-propanol | C8H10BrNO | CID 22391973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

Stability and Storage of 2-Bromo-6-iodopyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and a framework for assessing the stability of 2-Bromo-6-iodopyridin-3-ol, a key intermediate in pharmaceutical synthesis. Given the absence of extensive public data on this specific molecule, this document synthesizes general best practices for halogenated pyridinols and outlines experimental protocols based on the International Council for Harmonisation (ICH) guidelines for stability testing of drug substances.

Recommended Storage Conditions